molecular formula C20H24N2O4 B13652553 7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

Cat. No.: B13652553
M. Wt: 356.4 g/mol
InChI Key: FALAMCOLIJTCTR-UHFFFAOYSA-N
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Description

7-Ethylidene-6’-hydroxy-1’-methoxyspiro[11-oxa-5-azatricyclo[63104,9]dodecane-2,3’-indole]-2’-one is a complex organic compound belonging to the indole family This compound is characterized by its unique spirocyclic structure, which includes an indole moiety fused with a tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethylidene-6’-hydroxy-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole intermediate, which can be further transformed into the desired spirocyclic compound through additional steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Ethylidene-6’-hydroxy-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethylidene group can be reduced to an ethyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving solvents like methanol, ethanol, or dichloromethane, and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the ethylidene group forms ethyl derivatives.

Scientific Research Applications

7-Ethylidene-6’-hydroxy-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Ethylidene-6’-hydroxy-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory pathways. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Ethylidene-6’-hydroxy-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one lies in its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-11-9-21-16-8-20(18-7-13(11)14(16)10-26-18)15-5-4-12(23)6-17(15)22(25-2)19(20)24/h3-6,13-14,16,18,21,23H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALAMCOLIJTCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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